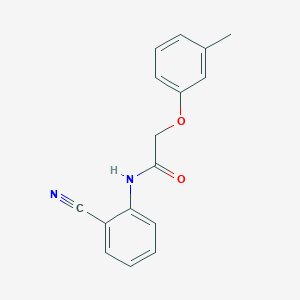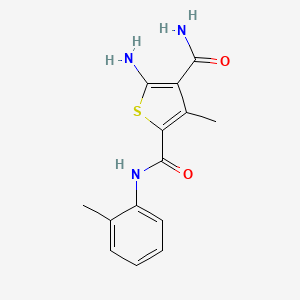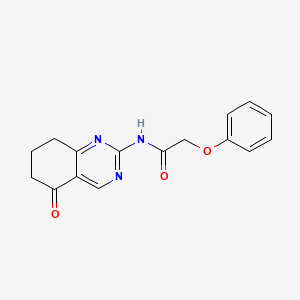
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ has been shown to have a high affinity for the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
作用机制
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to bind to the DNA-binding domain of NF-κB, preventing its activation and subsequent translocation into the nucleus. This results in the inhibition of NF-κB-dependent gene expression, including the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, this compound may suppress inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunosuppressive effects in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and CXCL8. This compound has also been shown to inhibit the proliferation and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has several advantages as a research tool, including its high affinity for NF-κB, its specificity for NF-κB inhibition, and its low toxicity in vitro and in vivo. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, this compound may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
Future research on N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide may focus on several areas, including the optimization of its synthesis and formulation, the identification of its molecular targets and off-target effects, the characterization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, future research may explore the potential of this compound as a therapeutic agent in various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
合成方法
The synthesis of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-amino-4,5,6,7-tetrahydro-5-oxo-2-quinazolinecarboxylic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high purity.
科学研究应用
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune responses. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune diseases, and inflammatory disorders. By inhibiting the activation of NF-κB, this compound has the potential to suppress inflammation and immune responses, which may be beneficial in the treatment of these diseases.
属性
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-8-4-7-13-12(14)9-17-16(18-13)19-15(21)10-22-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCXYWVFPOGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
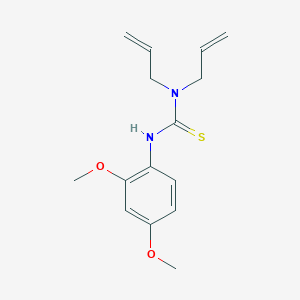
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
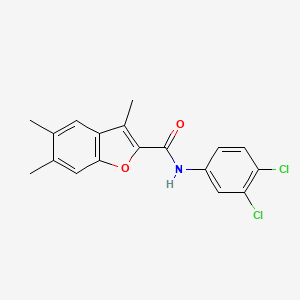
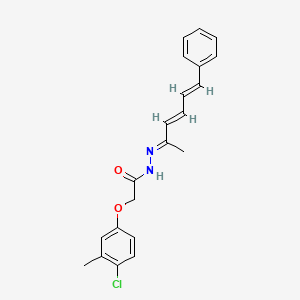
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
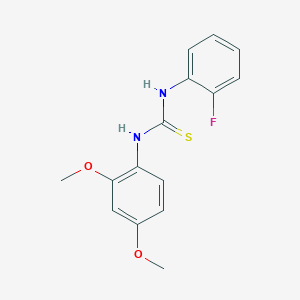
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
